5-phenyl-4H-1,2,4-triazole-3-carbaldehyde 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 26899-64-9
VCID: VC11619212
InChI:
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.2

5-phenyl-4H-1,2,4-triazole-3-carbaldehyde

CAS No.: 26899-64-9

Cat. No.: VC11619212

Molecular Formula: C9H7N3O

Molecular Weight: 173.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-phenyl-4H-1,2,4-triazole-3-carbaldehyde - 26899-64-9

Specification

CAS No. 26899-64-9
Molecular Formula C9H7N3O
Molecular Weight 173.2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring system, a five-membered aromatic heterocycle containing three nitrogen atoms. The phenyl group at position 5 and the aldehyde group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. While the exact crystal structure of 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde remains unreported, analogous structures, such as 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carbaldehyde, crystallize in monoclinic systems with space group P21/n and exhibit weak C–H···N hydrogen bonding .

Physicochemical Parameters

Data for the methyl-substituted analog (CAS 219600-03-0) provide a baseline for understanding the unsubstituted variant :

PropertyValue
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point388.2 ± 25.0 °C
Flash Point188.6 ± 23.2 °C
LogP (Partition Coefficient)1.58
Vapor Pressure0.0 ± 0.9 mmHg at 25°C

The absence of a methyl group at position 4 may slightly alter these properties, particularly density and boiling point, due to reduced molecular symmetry and van der Waals interactions .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation or hydrazine-based pathways . For 5-phenyl-4H-1,2,4-triazole-3-carbaldehyde, a plausible route includes:

  • Hydrazinolysis: Reaction of ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate to form acetohydrazide intermediates .

  • Thiosemicarbazide Formation: Treatment with isothiocyanates to yield thiosemicarbazides.

  • Cyclization: Base-mediated cyclization to form the triazole core, followed by oxidation to introduce the aldehyde group .

A representative synthesis of a related compound, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carbaldehyde, achieved a 52–88% yield via similar steps .

Reactivity and Derivatives

The aldehyde group at position 3 enables nucleophilic additions, such as:

  • Oxidation: Forms 5-phenyl-4H-1,2,4-triazole-3-carboxylic acid.

  • Reduction: Produces 5-phenyl-4H-1,2,4-triazole-3-methanol.

  • Condensation Reactions: Forms Schiff bases with amines, enhancing biological activity .

Biological Activities

Antimicrobial Properties

1,2,4-Triazole derivatives exhibit broad-spectrum antimicrobial activity. For example, 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde analogs show efficacy against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The aldehyde group enhances membrane permeability, disrupting microbial enzyme systems .

Anti-Inflammatory and Analgesic Effects

Computational and Spectroscopic Studies

DFT Analysis

Density functional theory (DFT) calculations on 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile (a structural analog) reveal:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative charges localized at the triazole nitrogen atoms, favoring hydrogen bonding .

Spectroscopic Characterization

  • FT-IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3100–3000 cm⁻¹ (aromatic C–H) .

  • NMR: δ 9.8 ppm (aldehyde proton), δ 7.2–7.8 ppm (phenyl protons) .

Industrial and Pharmaceutical Applications

Pharmaceutical Development

1,2,4-Triazoles serve as scaffolds for kinase inhibitors and antimicrobial agents. The carbaldehyde group’s versatility enables derivatization into prodrugs with enhanced bioavailability .

Material Science

Triazole-aldehyde conjugates are precursors for luminescent materials. Coordination polymers incorporating triazole moieties exhibit tunable emission properties.

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